molecular formula C35H36O9 B1251008 Balmoralmycin

Balmoralmycin

Cat. No.: B1251008
M. Wt: 600.7 g/mol
InChI Key: FNKQOTSFCUVWOM-SCYGQDGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Balmoralmycin is a natural product found in Streptomyces with data available.

Scientific Research Applications

Biosynthetic and Structural Characterization

  • Isolation and Protein Kinase Inhibition : Balmoralmycin, an angucyclinone, was isolated as an inhibitor of protein kinase C-alpha (PKC-alpha) from the Streptomyces strain P6417. This discovery highlighted its potential in biochemical research for enzyme inhibition studies (Bindseil et al., 1995).
  • Unique Structural Features and Biosynthesis : this compound represents a unique group of angucyclines characterized by an angular benz[α]anthracene tetracyclic system and a C-glycosidic bond-linked deoxy-sugar. Insights into its biosynthetic gene cluster, revealed through the study of a Streptomyces strain, contribute to understanding the structural diversity of angucyclines (Ma et al., 2022).

Properties

Molecular Formula

C35H36O9

Molecular Weight

600.7 g/mol

IUPAC Name

[(2R,3S,4R,6R)-4-hydroxy-2-methyl-6-(1,6,8-trihydroxy-3-methyl-7,12-dioxobenzo[a]anthracen-9-yl)oxan-3-yl] (2E,4E)-deca-2,4-dienoate

InChI

InChI=1S/C35H36O9/c1-4-5-6-7-8-9-10-11-27(39)44-35-19(3)43-26(17-25(35)38)21-12-13-22-29(32(21)40)34(42)30-24(37)16-20-14-18(2)15-23(36)28(20)31(30)33(22)41/h8-16,19,25-26,35-38,40H,4-7,17H2,1-3H3/b9-8+,11-10+/t19-,25-,26-,35-/m1/s1

InChI Key

FNKQOTSFCUVWOM-SCYGQDGYSA-N

Isomeric SMILES

CCCCC/C=C/C=C/C(=O)O[C@@H]1[C@H](O[C@H](C[C@H]1O)C2=C(C3=C(C=C2)C(=O)C4=C5C(=CC(=C4C3=O)O)C=C(C=C5O)C)O)C

Canonical SMILES

CCCCCC=CC=CC(=O)OC1C(OC(CC1O)C2=C(C3=C(C=C2)C(=O)C4=C5C(=CC(=C4C3=O)O)C=C(C=C5O)C)O)C

Synonyms

balmoralmycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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